艾达拉帕鲁钠
描述
Idraparinux sodium is a polymethylated synthetic pentasaccharide known to interact with the antithrombin III and act as an anticoagulant . It is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously .
Synthesis Analysis
The complete synthesis of Idraparinux sodium required only 36 steps, with 21 steps for the longest linear route . A modular synthetic approach was used to obtain a series of idraparinux-analogue pentasaccharides bearing one or two primary sulfonic acid moieties .Molecular Structure Analysis
The molecular formula of Idraparinux sodium is C38H64O49S7 . The exact mass is 1,528.06 and the molecular weight is 1,529.301 . The elemental analysis shows that it contains C, 29.84; H, 4.22; O, 51.26; S, 14.67 .Chemical Reactions Analysis
Idraparinux sodium has a similar chemical structure and the same method of action as fondaparinux, but with an elimination half-life about five to six times longer . This means that the drug should only need to be injected once a week .Physical And Chemical Properties Analysis
The average weight of Idraparinux sodium is 1727.14 and the monoisotopic mass is 1725.89361489 . The chemical formula is C38H55Na9O49S7 .科学研究应用
艾达拉帕鲁钠是一种长效抗Xa因子合成五糖,正在开发用于预防和治疗深静脉血栓形成(DVT)或肺栓塞(PE)患者的静脉血栓栓塞事件 (Ma 和 Fareed,2004 年)。
它一直在开发中,用于治疗和继发性预防血栓形成,尤其是 DVT,并且可能适合每周给药一次。已针对其在 DVT 和 PE 中的使用以及在房颤患者中预防中风进行了 III 期临床试验 (R&D 中的药物,2004 年)。
艾达拉帕鲁钠在结构上与方达帕瑞钠不同,因为它具有额外的甲基、长的半衰期和每周给药一次。两种药物均被开发为用于静脉和动脉血栓形成、急性冠状动脉综合征、中风以及作为溶栓治疗的辅助药物的抗血栓药 (Walenga、Jeske 和 Fareed,2005 年)。
已经报道了一种高效的模块化一锅式合成艾达拉帕鲁钠的方法,这对于促进其生产和可用性至关重要 (Dey、Lo 和 Wong,2019 年)。
艾达拉帕鲁钠可有效预防 VTE 复发,但与安慰剂相比,出血风险增加。在房颤患者中,长期艾达拉帕鲁钠治疗与维生素 K 拮抗剂一样有效,但出血更多 (Prandoni 等人,2008 年)。
艾达拉帕鲁钠的药代动力学特征已经明确,三室模型最能描述其药代动力学,终末半衰期为 66.3 天,达到稳态时间为 35 周 (Veyrat-Follet 等人,2009 年)。
艾达拉比奥帕鲁钠的开发正在进行中,艾达拉比奥帕鲁钠是艾达拉帕鲁钠的生物素化版本,其作用可被亲和素逆转。该化合物提供了在副作用或过量时中和的可能性 (Harenberg,2009 年)。
安全和危害
Clinical trials have revealed that Idraparinux sodium had led to bleeding . As a result, Sanofi stopped the development of the drug . A phase III trial of Idraparinux sodium for stroke prevention in patients with AF (AMADEUS) was halted prematurely due to excessive clinically relevant and intracranial bleeding .
未来方向
Sanofi discontinued the development of Idraparinux sodium in favor of a biotinylated formulation of the drug called idrabiotaparinux sodium . Idrabiotaparinux sodium is also administered once-weekly. It has the same pentasaccharidic structure as Idraparinux sodium, but with biotin attached, which allows its neutralization with avidin, an egg-derived protein with low antigenicity .
属性
IUPAC Name |
nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O49S7.9Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;;;;;;;;;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;;;;;;;/q;9*+1/p-9/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;;;;;;;;;/m1........./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPQUSQUURLQKF-MCPDASDXSA-E | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)[O-])OC3C(OC(C(C3OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(OC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)[O-])O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)[O-])OS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)[O-])O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55Na9O49S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1727.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Idraparinux sodium | |
CAS RN |
149920-56-9 | |
Record name | Idraparinux sodium [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149920569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDRAPARINUX SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84IXP29FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。